Xantphos PD G3

CAS No.: 1445085-97-1

Cat. No.: VC3100512

Molecular Formula: C52H46NO4P2PdS-

Molecular Weight: 949.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1445085-97-1 |

|---|---|

| Molecular Formula | C52H46NO4P2PdS- |

| Molecular Weight | 949.4 g/mol |

| IUPAC Name | (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |

| Standard InChI | InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

| Standard InChI Key | JIMOHYWEUIAPAA-UHFFFAOYSA-N |

| SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

| Canonical SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Introduction

CHEMICAL IDENTITY AND PROPERTIES

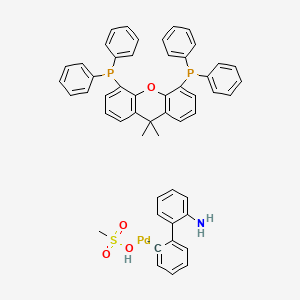

XantPhos Pd G3, systematically named [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is characterized by specific physicochemical properties that contribute to its effectiveness as a catalyst .

Table 1: Physicochemical Properties of XantPhos Pd G3

| Property | Specification |

|---|---|

| CAS Number | 1445085-97-1 |

| Molecular Formula | C₅₂H₄₅NO₄P₂PdS |

| Molecular Weight | 948.35 g/mol |

| Melting Point | 164-167°C (decomposition) |

| Physical Form | Pale yellow solid/powder |

| Storage Requirements | Under inert gas (nitrogen or argon) at 2-8°C |

| Solubility | Highly soluble in common organic solvents |

| Purity | Typically available at ≥95% |

The compound exhibits remarkable stability in comparison to many other palladium catalysts, retaining its catalytic activity even after prolonged storage when properly maintained . Its enhanced stability to air, moisture, and heat makes it particularly valuable for practical laboratory applications where stringent inert conditions may be difficult to maintain consistently .

STRUCTURAL CHARACTERISTICS

XantPhos Pd G3 incorporates several key structural elements that collectively determine its catalytic behavior. The compound's architecture consists of a palladium(II) center coordinated to multiple ligands in a specific geometric arrangement .

Ligand Framework

The central structural feature is the XantPhos ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), a bidentate phosphine ligand with a rigid xanthene backbone. This ligand creates a specific bite angle that optimizes the catalyst's reactivity and selectivity in cross-coupling reactions .

Crystal structure analysis by Sotnik et al. revealed that the coordination environment of the Pd²⁺ ion is formed by:

-

The C,N atoms of the ABP⁻ anion (2'-amino-1,1'-biphenyl)

-

The O atom of the coordinated mesylate

Isomerization Behavior

SYNTHESIS AND PREPARATION

The synthesis of XantPhos Pd G3 typically involves the reaction of palladium precursors with the XantPhos ligand under controlled conditions. Multiple synthetic routes have been developed, with variations in reagents, conditions, and scale.

Laboratory-Scale Synthesis

A common synthetic approach involves the reaction of [(2'-amino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer] with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene . This procedure generally requires:

-

Anhydrous and deoxygenated conditions

-

Careful temperature control

-

Purification steps to ensure high catalyst purity

Gram-Scale Production

For larger scale preparations, Sotnik et al. developed a multigram synthesis methodology with streamlined quality control. Their approach employed 1H- and 31P-NMR spectroscopy for purity assessment, establishing reliable equations to determine impurity percentages based on spectroscopic data . This advancement has significant implications for industrial applications where consistent catalyst quality is essential.

CATALYTIC APPLICATIONS

XantPhos Pd G3 demonstrates exceptional versatility across numerous synthetic transformations, with particular proficiency in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds .

Cross-Coupling Reactions

Table 2: Cross-Coupling Reactions Facilitated by XantPhos Pd G3

| Reaction Type | Bond Formation | Typical Reaction Partners |

|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl halides + boronic acids/esters |

| Negishi Coupling | C-C | Aryl halides + organozinc reagents |

| Stille Coupling | C-C | Aryl halides + organotin compounds |

| Heck Reaction | C-C | Aryl halides + alkenes |

| Sonogashira Coupling | C-C | Aryl halides + terminal alkynes |

| Buchwald-Hartwig Amination | C-N | Aryl halides + amines |

| Hiyama Coupling | C-C | Aryl halides + organosilicon compounds |

| C-S Bond Formation | C-S | Aryl halides + thiols |

The catalyst exhibits exceptional efficiency in these transformations, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to alternative catalysts .

Specific Synthetic Applications

Beyond general reaction classes, XantPhos Pd G3 has demonstrated utility in several specific and challenging synthetic contexts:

-

Synthesis of S-Linked Glycoconjugates: Researchers have utilized XantPhos Pd G3 (4.0 mol%) for the Buchwald-Hartwig-Migita cross-coupling of 1-thiosugars with 2-iodoglycals under mild conditions. This methodology efficiently produces (1→2)-S-linked thiosaccharides and S-linked glycoconjugates that are difficult to synthesize through classical methods .

-

Aminocarbonylation Reactions: XantPhos Pd G3 catalyzes the aminocarbonylation of heteroaryl bromides with carbon monoxide in the presence of triethylamine, providing access to valuable amide products .

-

Pharmaceutical Synthesis: The catalyst has been employed in the development of a robust Pd-catalyzed C-S coupling for the synthesis of the Janus Kinase inhibitor GDC-9918 on kilogram scale. This application highlighted the catalyst's ability to overcome formation of an insoluble, catalytically inactive metallacrown-6 palladium(II) complex that had previously necessitated high (12 mol%) catalyst loadings .

-

Negishi Cross-Coupling in Natural Product Synthesis: XantPhos Pd G3 has facilitated Negishi cross-coupling reactions during the synthesis of palmerolides, demonstrating its utility in complex natural product construction .

CATALYTIC ADVANTAGES

Several distinct characteristics contribute to the superior catalytic performance of XantPhos Pd G3 compared to earlier-generation catalysts and alternative systems .

Enhanced Stability

XantPhos Pd G3 exhibits remarkable stability characteristics:

-

Air and moisture stability, simplifying handling procedures

-

Thermal stability, allowing reactions at elevated temperatures

-

Extended solution stability, permitting longer reaction times when needed

Operational Benefits

The catalyst offers numerous practical advantages in synthetic applications:

-

Reduced Catalyst Loading: Typically requires lower mol% compared to many alternative palladium catalysts, reducing costs and simplifying purification .

-

Accelerated Reactions: Enables shorter reaction times due to efficient formation of the active catalytic species .

-

Precise Control: Maintains accurate ligand:palladium ratio, ensuring consistent reactivity patterns .

-

Broad Solvent Compatibility: Highly soluble in diverse organic solvents, providing flexibility in reaction design .

-

Predictable Performance: Well-defined structure and consistent behavior facilitate reproducible results .

RECENT RESEARCH DEVELOPMENTS

Recent investigations have expanded understanding of XantPhos Pd G3 and its applications in several key areas:

Mechanistic Insights

Studies have provided deeper understanding of the catalytic cycle involving XantPhos Pd G3, particularly focusing on:

-

The mechanism of precatalyst activation

-

Formation and stabilization of the active catalytic species

-

Factors influencing reaction selectivity and rate

Sotnik and colleagues conducted detailed structural studies revealing solvent-dependent isomerization of XantPhos Pd G3, providing valuable insights into its coordination chemistry and reactivity patterns .

Process Optimization

Researchers have developed optimized conditions for specific transformations using XantPhos Pd G3:

-

In C-S coupling reactions for pharmaceutical synthesis, scientists identified conditions that minimize formation of catalytically inactive palladium complexes, reducing catalyst loading requirements from 12 mol% to 2 mol% .

-

Takahashi et al. investigated air- and moisture-stable Xantphos-ligated palladium dialkyl complexes as alternative precatalysts for cross-coupling reactions, building on understanding gained from XantPhos Pd G3 systems .

-

Quality control methodologies using NMR spectroscopy have been established to ensure consistent catalyst performance in larger-scale applications .

PRACTICAL CONSIDERATIONS

When working with XantPhos Pd G3, several practical factors should be considered to maximize performance and ensure consistent results.

Reaction Design Considerations

Optimal utilization of XantPhos Pd G3 in synthetic applications typically involves:

-

Careful selection of solvent compatible with both catalyst and substrates

-

Appropriate base selection based on specific reaction requirements

-

Temperature control to balance reactivity and stability

-

Consideration of potential catalyst poisoning by certain functional groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume